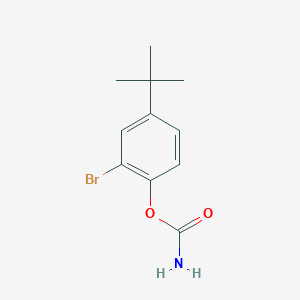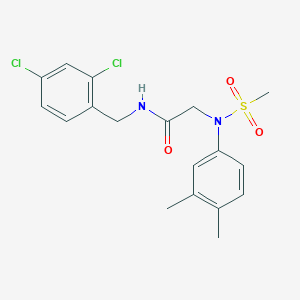![molecular formula C11H15NOS B5055333 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide, also known as HHCOT, is a cyclic sulfur-containing compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry, including its use as a potential anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as an analgesic.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is not fully understood. However, it has been suggested that 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide may act by inhibiting certain enzymes or proteins involved in cancer cell growth, microbial growth, and inflammation. It may also act by modulating certain receptors in the nervous system.
Biochemical and Physiological Effects:
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of microbial growth, the reduction of inflammation, and the modulation of the nervous system. However, the exact mechanisms by which 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide produces these effects are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its diverse range of biochemical and physiological effects. However, the limitations of using 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide, including the further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in preclinical and clinical trials. Additionally, the study of 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide derivatives and analogs may provide valuable insights into the structure-activity relationships of this compound and its potential applications in medicinal chemistry.
Synthesis Methods
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide has been synthesized using various methods, including the reaction of 2-thiocarboxylic acid with cyclic olefins, the reaction of 2-bromo-1-cyclooctene with thiourea, and the reaction of 2-thiocarboxylic acid with cyclooctene. However, the most commonly used method for synthesizing 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide is the reaction of 2-thiocarboxylic acid with cyclooctene in the presence of a catalyst such as triphenylphosphine.
properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)14-10/h7H,1-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGCBXHNCXQIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5055250.png)
![N-(4-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055265.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5055268.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5-trimethyl-4-isoxazolecarboxamide](/img/structure/B5055269.png)
![1-[(4-fluorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5055282.png)

![N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5055288.png)


![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055310.png)
![4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5055319.png)
![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)

![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)